Castillene E

CAS No.: 126585-64-6

Cat. No.: VC17169592

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126585-64-6 |

|---|---|

| Molecular Formula | C17H14O4 |

| Molecular Weight | 282.29 g/mol |

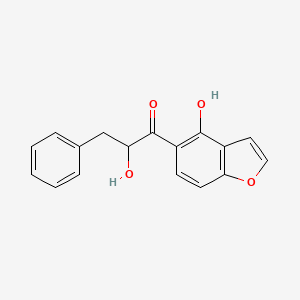

| IUPAC Name | 2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |

| Standard InChI | InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |

| Standard InChI Key | VRFVOPNFIDHBED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |

Introduction

Chemical Classification & Nomenclature

Castillene derivatives belong to specialized metabolite classes, primarily benzodioxoles (Castillene C) and aurone flavonoids (Castillene A) . While Castillene E remains uncharacterized, its nomenclature suggests structural kinship with these compounds, likely featuring:

-

A polycyclic framework integrating furan/benzofuran motifs

-

Methoxy or benzyl substituents at specific positions

-

Molecular weights between 294–354 g/mol based on homolog trends .

Table 1 compares key identifiers of documented Castillenes:

Structural Analysis & Stereochemical Considerations

Core Scaffolds

Both Castillene A and C share a furobenzofuran backbone, differing in peripheral substituents:

-

Castillene C: 1,3-benzodioxole methyl group at C2, dual methoxy groups at C2/C3

-

Castillene A: Benzyl group at C2, ketone at C3, single methoxy at C2

For Castillene E, plausible structural variations include:

-

Alternative oxygenation patterns (e.g., dihydroxy vs. methoxy groups)

-

Extended conjugation via vinyl or aryl appendages

-

Chirality at bridgehead carbons, as seen in related furocoumarins

Computational Modeling Predictions

Using Castillene A/C as templates, Castillene E may exhibit:

-

Topological Polar Surface Area (TPSA): 48–59 Ų (moderate membrane permeability)

-

LogP: ~3.4–3.6 (high lipophilicity favoring blood-brain barrier penetration)

-

Rotatable bonds: 4–5 (semi-rigid conformation influencing target binding)

Biosynthetic Pathways

Castillenes likely originate from phenylpropanoid metabolism, with key enzymatic steps including:

Precursor Synthesis

-

Shikimate pathway: Generates cinnamic acid derivatives

-

Polyketide synthases (PKS): Assemble acetyl/malonyl units into linear chains

Cyclization & Diversification

-

Oxidative coupling: CYP450 enzymes mediate furan/benzofuran ring formation

-

O-Methyltransferases (OMTs): Install methoxy groups (e.g., Castillene C’s C2/C3-OMe)

-

Acyltransferases: Attach benzyl/benzodioxole moieties (Castillene A/C side chains)

| Property | Predicted Profile |

|---|---|

| Human Intestinal Absorption | High (97.94% probability) |

| Blood-Brain Barrier Penetration | Moderate (60% probability) |

| CYP3A4 Inhibition | Likely (82.13% probability) |

| Hepatotoxicity | Low (BSEP inhibition: 75.32%) |

Research Gaps & Future Directions

-

Structural Elucidation: Priority for NMR/X-ray crystallography studies

-

Synthetic Routes: Develop modular syntheses leveraging cross-coupling or Diels-Alder cycloadditions

-

Omics Integration: Metabolomic screening of Castillene-producing species (e.g., Medicago spp.)

-

Target Validation: High-throughput screening against predicted protein targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume